Methyl 5-(bromomethyl)-2-nitrobenzoate
Description
Methyl 5-(bromomethyl)-2-nitrobenzoate (C₉H₈BrNO₄) is a nitroaromatic compound characterized by a methyl ester group at position 1, a nitro (-NO₂) substituent at position 2, and a bromomethyl (-CH₂Br) group at position 5 of the benzyl ring. The nitro group is a strong electron-withdrawing moiety, while the bromomethyl group serves as a reactive site for nucleophilic substitution, making this compound valuable in synthetic chemistry, particularly for constructing complex molecules such as adenosine-thioether derivatives (e.g., SARS-CoV-2 Nsp14 methyltransferase inhibitors) . Its molecular weight is 272.96 Da, with an InChIKey of AJAFGSCUXQKJRK-UHFFFAOYSA-N .
Properties
IUPAC Name |
methyl 5-(bromomethyl)-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)7-4-6(5-10)2-3-8(7)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAFGSCUXQKJRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539430 | |
| Record name | Methyl 5-(bromomethyl)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88071-91-4 | |
| Record name | Methyl 5-(bromomethyl)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(bromomethyl)-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-nitrobenzoate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(bromomethyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Reduction: Formation of methyl 5-(aminomethyl)-2-nitrobenzoate.
Oxidation: Formation of 5-(bromomethyl)-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 5-(bromomethyl)-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting bacterial infections and cancer.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(bromomethyl)-2-nitrobenzoate depends on its chemical reactivity. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The molecular targets and pathways involved are specific to the derivatives formed and their intended applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
Methyl 5-(bromomethyl)-2-nitrobenzoate is distinguished by the ortho positioning of the nitro group (position 2) relative to the ester moiety (position 1) and the meta bromomethyl group (position 5). This arrangement contrasts with analogs such as:
- Methyl 2-nitrobenzoate (M2NB) : Lacks the bromomethyl group, reducing its utility in nucleophilic substitution reactions .
- Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate (bifenox): Features a dichlorophenoxy group at position 5 instead of bromomethyl. Bifenox is a commercial herbicide with a melting point of 85°C and density of 1.155 g/cm³, highlighting how bulky substituents enhance agrochemical activity .
- Methyl 5-bromo-2-methyl-3-nitrobenzoate : Substitutes bromine at position 5 and places the nitro group at position 3, altering electronic effects and reactivity patterns .
Physical and Environmental Properties
Limited data exist for this compound’s physical properties, but comparisons can be drawn with bifenox (C₁₄H₉Cl₂NO₅), which has a higher molecular weight (342.13 Da) and significant herbicidal persistence due to its chlorine substituents . Bromine’s higher molar volume compared to chlorine may influence solubility and environmental fate, though quantitative structure-activity relationship (QSAR) studies are needed.
Tabulated Comparison of Key Compounds
Biological Activity
Methyl 5-(bromomethyl)-2-nitrobenzoate is a nitro-containing compound that has garnered attention for its potential biological activities. The compound's structure includes a bromomethyl group, which is known for its electrophilic properties, allowing it to interact with various biological molecules. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential applications in medicinal chemistry.
The biological activity of this compound primarily stems from its ability to act as an alkylating agent. This property enables it to form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to significant modifications in enzyme activity and protein function. Such interactions can influence critical cellular processes, including:
- Cell Signaling Pathways : The compound may alter the activity of key signaling proteins, impacting cellular responses.
- Gene Expression : By modifying transcription factors and other regulatory proteins, it can affect gene expression patterns.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its solubility and stability in various environments. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and efficacy. Studies suggest that the compound's solubility properties are modulated by the organic groups attached to its structure, which can also dictate its bioavailability and distribution within biological systems.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Nitro-containing compounds are often effective against various microorganisms. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that bind covalently to DNA, leading to cellular damage and death .
- Antineoplastic Potential : Similar compounds have shown promise in cancer therapy by targeting folate metabolism pathways, suggesting that this compound may have similar applications in oncology.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in inflammatory processes, potentially serving as a multi-target lead compound for therapeutic development .
Case Studies
Several studies have explored the biological effects of this compound and related compounds:
- Antimicrobial Activity Study : A study highlighted the effectiveness of nitro derivatives in treating infections caused by resistant strains of bacteria. The research showed that compounds with a nitro group were essential for antimicrobial efficacy, emphasizing the role of structural components in their action .
- Cancer Research : Investigations into structurally similar compounds revealed their ability to inhibit tumor growth through mechanisms involving alkylation and enzyme modulation. This suggests that this compound may also possess similar anticancer properties.
- Enzyme Interaction Analysis : A detailed analysis using high-performance liquid chromatography (HPLC) demonstrated the interactions between this compound and various enzymes, providing insights into its potential as an enzyme inhibitor .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl 4-(bromomethyl)-2-nitrobenzoate | Antitumor, antimicrobial | Alkylation of DNA and proteins |
| Methyl 2-(bromomethyl)-6-nitrobenzoate | Genotoxic impurity detection | Covalent binding to nucleophiles |
| Nitroimidazole derivatives | Antimicrobial, antiprotozoal | Reduction leading to toxic intermediates |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
